6-Amino-2,3-dichlorobenzonitrile molecular structure and formula
6-Amino-2,3-dichlorobenzonitrile molecular structure and formula
This technical guide provides a comprehensive overview of the molecular structure, properties, and relevant experimental protocols for 6-Amino-2,3-dichlorobenzonitrile, tailored for researchers, scientists, and professionals in drug development. This compound is notably recognized as a process impurity in the manufacturing of Anagrelide, a platelet-reducing agent.
Molecular Structure and Formula
6-Amino-2,3-dichlorobenzonitrile is an organic compound featuring a benzonitrile core substituted with two chlorine atoms and an amino group.
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CAS Number: 147249-41-0[1]
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Molecular Weight: 187.03 g/mol [1]
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Synonyms: 2-amino-5,6-dichlorobenzonitrile, Anagrelide Impurity 15, Anagrelide Impurity 24[1][2]
Quantitative Physicochemical Data
The following table summarizes key quantitative properties of 6-Amino-2,3-dichlorobenzonitrile.
| Property | Value | Source(s) |
| Physical Properties | ||
| Melting Point | 141-144 °C | ChemicalBook |
| Form | Solid | ChemicalBook |
| Color | Pale Beige to Light Beige | ChemicalBook |
| Solubility | Chloroform (Slightly), DMSO (Slightly) | ChemicalBook |
| Computed Properties | ||
| Topological Polar Surface Area (TPSA) | 49.8 Ų | PubChem[2] |
| logP (Octanol-Water Partition Coefficient) | 3.3 | PubChem[2] |
| Hydrogen Bond Donors | 2 | PubChem[2] |
| Hydrogen Bond Acceptors | 2 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
Experimental Protocols
Detailed methodologies for the synthesis and analytical quantification of 6-Amino-2,3-dichlorobenzonitrile are provided below.
Synthesis Protocol
The synthesis of 6-Amino-2,3-dichlorobenzonitrile can be achieved via a two-step process involving the formation of a key intermediate, 2,3-Dichloro-6-nitrobenzonitrile, followed by the reduction of the nitro group.
Step 1: Synthesis of 2,3-Dichloro-6-nitrobenzonitrile
This procedure is adapted from synthetic methods for similar compounds.[4][5]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1,2,3-trichloro-4-nitrobenzene (1.0 eq) and copper(I) cyanide (1.0 eq) in a high-boiling polar aprotic solvent such as DMF or pyridine.
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Reaction Execution: Heat the reaction mixture to 150-165 °C under a nitrogen atmosphere.[4][5] Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up and Isolation: After completion, cool the mixture to room temperature. Carefully add a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper cyanide complex.[5]
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Extraction: Extract the product into an organic solvent such as toluene. Wash the combined organic layers sequentially with water and brine.
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Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like methanol to yield 2,3-Dichloro-6-nitrobenzonitrile.[4][5]
Step 2: Reduction of 2,3-Dichloro-6-nitrobenzonitrile to 6-Amino-2,3-dichlorobenzonitrile
This is a standard reduction of an aromatic nitro group.
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Reaction Setup: Dissolve the 2,3-Dichloro-6-nitrobenzonitrile (1.0 eq) in a solvent such as ethanol or ethyl acetate.
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Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) to the solution.
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Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
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Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is fully consumed.
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Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude 6-Amino-2,3-dichlorobenzonitrile. The product can be purified further by column chromatography or recrystallization if necessary.
Analytical Protocol: Quantification as a Pharmaceutical Impurity
This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the detection and quantification of 6-Amino-2,3-dichlorobenzonitrile as an impurity in Anagrelide drug substance or product. The method is based on established stability-indicating methods for Anagrelide.[6][7][8]
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Chromatographic System:
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HPLC System: A gradient-capable HPLC system with a UV detector.
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Column: Symmetry C8 (250 mm x 4.6 mm, 3.0 µm) or equivalent.[6]
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Column Temperature: 40 °C.[6]
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Mobile Phase A: 0.03 M Potassium dihydrogen phosphate, with pH adjusted to 3.0-4.1 using orthophosphoric acid.[6][8]
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Mobile Phase B: A mixture of acetonitrile and buffer (e.g., 90:10 v/v).[8]
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Injection Volume: 10 µL.[8]
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Sample and Standard Preparation:
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Standard Solution: Prepare a stock solution of 6-Amino-2,3-dichlorobenzonitrile reference standard in a suitable diluent (e.g., a mixture of mobile phases). Prepare a series of dilutions to establish linearity and determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ).
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Sample Solution: Accurately weigh and dissolve the Anagrelide drug substance or a powdered sample from the dosage form in the diluent to a known concentration.
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Method Execution and Analysis:
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Equilibrate the column with the initial mobile phase composition.
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Inject the blank (diluent), standard solutions, and sample solutions.
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Run a gradient elution program to achieve separation of Anagrelide from its impurities, including 6-Amino-2,3-dichlorobenzonitrile. A typical gradient might run from 30% to 70% of Mobile Phase B over 15-20 minutes.[8]
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Identify the peak for 6-Amino-2,3-dichlorobenzonitrile in the sample chromatogram by comparing its retention time with that of the reference standard.
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Quantify the amount of the impurity in the sample using the calibration curve generated from the standard solutions.
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Role as a Pharmaceutical Impurity and Related Pathways
6-Amino-2,3-dichlorobenzonitrile is a known impurity related to the synthesis of Anagrelide. Anagrelide is used to treat essential thrombocythemia by reducing platelet counts.[9][10] Its mechanism involves the inhibition of phosphodiesterase III (PDE3), which plays a role in the maturation of megakaryocytes, the precursors to platelets.[9][11]
Logical Workflow: Pharmaceutical Impurity Analysis
The following diagram illustrates a typical workflow for identifying and controlling an impurity like 6-Amino-2,3-dichlorobenzonitrile during drug manufacturing.
Signaling Pathway: Anagrelide's Mechanism of Action
This diagram shows the simplified signaling pathway affected by Anagrelide, providing context for its therapeutic use.
References
- 1. chemscene.com [chemscene.com]
- 2. 6-Amino-2,3-dichlorobenzonitrile | C7H4Cl2N2 | CID 2735318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. prepchem.com [prepchem.com]
- 5. echemi.com [echemi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Anagrelide Hydrochloride? [synapse.patsnap.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
